molecular formula C12H23NO8S2 B12881177 (2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12881177
M. Wt: 373.4 g/mol
InChI Key: DFSNHEWREAAHBX-VHSXEESVSA-N
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Description

“(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” is a complex organic compound with a unique structure. Let’s break it down:

  • Chirality: : The compound is chiral, with two stereocenters at positions 2 and 4 (hence the (2S,4R) designation). This means it exists as two enantiomers, which have different spatial arrangements of atoms.

  • Functional Groups

    • A tert-butyl group (t-Bu) at position 2.
    • Two methylsulfonyl groups (CH₃SO₂) attached to the pyrrolidine ring.
    • An ester group (RCOOR’) at the carboxylate position.

Preparation Methods

Synthetic Routes:

    Diastereoselective Synthesis: One approach involves diastereoselective synthesis, where the chiral centers are controlled during the reaction. For example, starting from a chiral precursor, the tert-butyl group can be introduced, followed by selective oxidation and esterification steps.

Industrial Production:

  • Industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the sulfide groups (CH₃S) to sulfones (CH₃SO₂).

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

Common Reagents:

    Oxidizing Agents: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.

    Acid or Base: For ester hydrolysis.

    Nucleophiles: For substitution reactions.

Major Products:

  • The major products depend on the specific reaction conditions. Oxidation yields the corresponding sulfone, while ester hydrolysis produces the carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Catalysis: The chiral centers make it interesting for asymmetric catalysis.

    Materials Science: It could serve as a building block for novel materials.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

    Similar Compounds: Other chiral pyrrolidine derivatives, such as proline and pipecolic acid, share some structural features.

    Uniqueness: “(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” stands out due to its tert-butyl group and dual methylsulfonyl moieties.

Properties

Molecular Formula

C12H23NO8S2

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-methylsulfonyloxy-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO8S2/c1-12(2,3)20-11(14)13-7-10(21-23(5,17)18)6-9(13)8-19-22(4,15)16/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

DFSNHEWREAAHBX-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COS(=O)(=O)C)OS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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